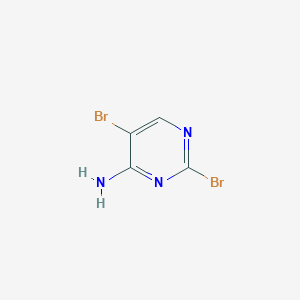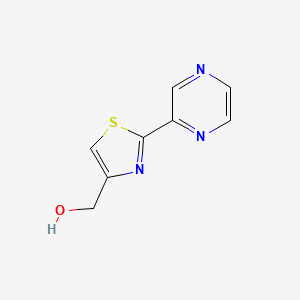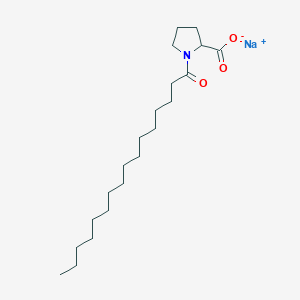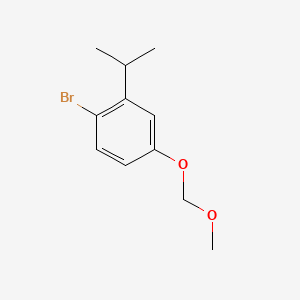
6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chlorine atom at the 6th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and chloroaniline.
Cyclization: The key step involves cyclization to form the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where the aldehyde reacts with the amine in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinolines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-Chloro-2-methylquinoline: Lacks the dihydroisoquinolinone core.
2-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine atom.
6-Chloroisoquinoline: Lacks the methyl group and dihydroisoquinolinone core.
Uniqueness
6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its chlorine, methyl, and dihydroisoquinolinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H10ClNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 |
InChI 键 |
CTJKDIWDQIAWNT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)

![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)





![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)


![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)

